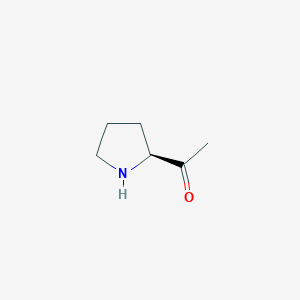

(S)-2-Acetyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-pyrrolidin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFJMPASVKULQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Acetyl-pyrrolidine chemical properties and structure

An In-depth Technical Guide to (S)-2-Acetyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This compound is an enantiomerically pure chiral building block of significant interest in synthetic organic and medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in modern drug discovery and development. The pyrrolidine ring is a privileged structure found in numerous bioactive molecules, making this compound a valuable synthon for introducing chirality and functionality into new chemical entities.[1][2] Its fixed (S) stereocenter and the versatile acetyl group offer a powerful combination for asymmetric synthesis and the exploration of structure-activity relationships (SAR).[1]

Chemical Identity and Structure

The structural foundation of this compound is a five-membered nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the 2-position with an acetyl group. The key feature is the chiral center at the C-2 position, which dictates the molecule's three-dimensional arrangement and its utility in stereoselective synthesis.[1]

| Identifier | Value |

| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]ethanone[1] |

| CAS Number | 120966-82-7[1] |

| Molecular Formula | C₆H₁₁NO[1][3] |

| Molecular Weight | 113.16 g/mol [1][3] |

| InChI Key | FYCFJMPASVKULQ-LURJTMIESA-N[1] |

| SMILES | CC(=O)[C@@H]1CCCN1[4] |

The (S)-configuration at the C-2 carbon is crucial. This specific stereochemistry is often derived from the naturally abundant chiral pool, typically L-proline, ensuring high enantiomeric purity in subsequent synthetic applications. The pyrrolidine ring itself is not planar and exists in envelope or twisted conformations, which can influence its reactivity and interaction with biological targets.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification.

Table of Physicochemical Properties:

| Property | Value/Description |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. |

| Boiling Point | No definitive data available in search results.[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| Storage | Recommended to be stored under an inert atmosphere, in a dark place, at 2-8°C.[3] It may darken in color during storage and is noted as air-sensitive.[3][6] |

Spectroscopic Data for Structural Elucidation:

-

¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region, with the methine proton at C-2 being coupled to the adjacent protons and showing a characteristic chemical shift. The methyl protons of the acetyl group would appear as a sharp singlet.

-

¹³C NMR: The carbonyl carbon of the acetyl group would have a characteristic downfield shift (typically >200 ppm). The chiral C-2 carbon and the other three carbons of the pyrrolidine ring would appear in the aliphatic region.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O (ketone) stretch would be prominent, typically in the range of 1700-1720 cm⁻¹. N-H stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 113.16.[1][7][8] Fragmentation patterns would likely involve the loss of the acetyl group.

Synthesis and Manufacturing: A Mechanistic Perspective

The synthesis of enantiomerically pure this compound is most commonly achieved by leveraging the chiral pool. L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry, is the most logical and widely used starting material.[9]

One established synthetic approach involves the N-protection of L-proline, activation of the carboxylic acid, reaction with a methyl organometallic reagent, and subsequent deprotection.

Representative Synthetic Workflow:

Caption: The central role of this compound as a versatile intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

General Handling: Handle in a well-ventilated place or under a chemical fume hood. [10][11]Wear suitable protective clothing, gloves, and eye/face protection. [6][10]Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [10]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [10][11]It is recommended to handle and store under an inert gas. [3][11]Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents. [6]* Hazards: May cause respiratory irritation. [12]The toxicological properties have not been thoroughly investigated. [12]* Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. [12]Do not let the product enter drains. [12] Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. 120966-82-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Acetylpyrrolidine | C6H11NO | CID 550747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-acetylpyrrolidine (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to (S)-2-Acetyl-pyrrolidine: A Chiral Building Block for Modern Synthesis

This guide provides an in-depth technical overview of (S)-2-Acetyl-pyrrolidine, a valuable chiral building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis strategies, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is an enantiomerically pure compound featuring a pyrrolidine ring—a ubiquitous nitrogen-containing heterocycle—substituted at the 2-position with an acetyl group.[1] Its significance in modern chemistry is anchored in its fixed (S) stereocenter. The pyrrolidine scaffold is a "privileged structure," frequently found in a vast array of natural alkaloids and approved pharmaceutical agents, making this compound a highly sought-after starting material.[1][2]

The molecule's utility stems from two key features:

-

Inherent Chirality: The defined (S)-configuration allows for the direct introduction of a stereocenter into a target molecule, a critical requirement in drug development where a specific enantiomer is often responsible for therapeutic activity while the other may be inactive or harmful.[3]

-

Versatile Functionality: The acetyl group serves as a flexible chemical handle, enabling a wide range of synthetic transformations. It can be reduced to an alcohol, converted into other carbonyl derivatives, or used in carbon-carbon bond-forming reactions to build more complex molecular architectures.[1]

This combination makes this compound a cornerstone intermediate for asymmetric synthesis, the development of chiral catalysts, and the construction of novel pharmaceutical candidates, particularly those targeting the central nervous system.[1]

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. All quantitative data is summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 120966-82-7 | [1][4] |

| Molecular Formula | C₆H₁₁NO | [4][5] |

| Molecular Weight | 113.16 g/mol | [1][4] |

| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]ethanone | [1] |

| Synonyms | This compound | [1] |

| InChI Key | FYCFJMPASVKULQ-LURJTMIESA-N | [1] |

| Canonical SMILES | CC(=O)[C@H]1NCCC1 | [4] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Enantioselective Synthesis Strategies: From Nature's Chiral Pool

The primary challenge in producing this compound is controlling the stereochemistry to yield the desired (S)-enantiomer exclusively. The most common and efficient strategies leverage the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. In this case, the amino acid L-proline, which possesses the required (S)-stereochemistry, is the ideal starting material.

A well-established route involves the protection of the amine, activation of the carboxylic acid, introduction of the methyl group, and final deprotection.

Protocol: Synthesis from L-Proline via a Grignard Reaction

This protocol is a self-validating system, where successful execution of each step confirms the integrity of the material for the next. The causality behind each step is explained below.

Step 1: N-Protection

-

Reaction: L-proline is reacted with Di-tert-butyl dicarbonate (Boc)₂O.

-

Rationale: The secondary amine of the pyrrolidine ring is nucleophilic and would interfere with subsequent organometallic reagents. The Boc group is an excellent choice as it is robust enough to withstand the reaction conditions of the next steps but can be removed under mild acidic conditions without racemizing the adjacent stereocenter.

Step 2: Carboxylic Acid Activation

-

Reaction: The N-Boc-L-proline is converted to a thioester (e.g., using thiophenol).

-

Rationale: Carboxylic acids themselves are poor electrophiles for Grignard reagents. Conversion to a more reactive derivative like a thioester provides a suitable electrophilic carbonyl carbon for the subsequent nucleophilic attack by the Grignard reagent.

Step 3: Grignard Reaction

-

Reaction: The thioester is reacted with methylmagnesium bromide (CH₃MgBr).

-

Rationale: This is the key C-C bond-forming step. The methyl group from the Grignard reagent attacks the electrophilic carbonyl of the thioester, forming a ketone. The use of a Grignard reagent is a classic and effective method for creating acetyl groups.

Step 4: Deprotection

-

Reaction: The N-Boc protecting group is removed using a strong acid like trifluoroacetic acid (TFA).

-

Rationale: The Boc group is labile to acid. TFA efficiently cleaves the tert-butoxycarbonyl group, liberating the secondary amine and yielding the final product, often as a trifluoroacetate salt.[7][8] The free base can be obtained by a subsequent workup with a mild base.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 120966-82-7|this compound|BLD Pharm [bldpharm.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. chemscene.com [chemscene.com]

- 7. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 8. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of (S)-2-Acetyl-pyrrolidine from L-Proline

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and widely adopted synthetic route for the preparation of the enantiomerically pure chiral building block, (S)-2-Acetyl-pyrrolidine, starting from the abundant natural amino acid, L-proline. The synthesis is presented as a multi-step process involving amine protection, activation and formation of a Weinreb-Nahm amide, chelation-controlled Grignard addition, and final deprotection. This document delves into the underlying chemical principles and mechanistic details that justify the strategic choices made at each stage, ensuring a high-yield, high-fidelity transformation. Detailed experimental protocols, product characterization data, and methods for ensuring stereochemical integrity are provided for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Strategic Value of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. This compound, in particular, is a valuable chiral building block that introduces a key stereocenter and a versatile acetyl group handle for further synthetic elaboration.[3] The fixed (S) stereochemistry at the C-2 position is crucial for creating specific enantiomers of more complex molecules, directly impacting their efficacy and safety profiles.

The use of L-proline as the starting material for this synthesis is a strategic decision rooted in the principles of chiral pool synthesis. L-proline is an inexpensive, naturally occurring amino acid that is commercially available in high enantiomeric purity.[1] By starting with a molecule where the desired stereocenter is already established, the synthesis circumvents the need for challenging asymmetric reactions or costly chiral resolutions, making the overall process more efficient and economical.

Synthetic Strategy: A Four-Step Pathway

The conversion of L-proline to this compound is efficiently achieved through a four-step sequence designed to maximize yield and preserve stereochemical integrity. The pathway is as follows:

-

Amine Protection: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group.

-

Weinreb-Nahm Amide Formation: The carboxylic acid of N-Boc-L-proline is converted into an N-methoxy-N-methylamide (Weinreb-Nahm amide).

-

Grignard Reaction: The Weinreb-Nahm amide is treated with a methyl Grignard reagent to form the ketone.

-

Amine Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Rationale Behind the Route

A thorough understanding of the mechanism at each step is critical for successful execution, optimization, and troubleshooting.

Amine Protection with Tert-Butyloxycarbonyl (Boc)

The protection of the proline nitrogen is the essential first step. The Boc group is ideal due to its robust stability across a wide range of non-acidic conditions (including organometallic reagents) and its clean, straightforward removal under mild acidic conditions.[4][5] The reaction proceeds via nucleophilic attack of the proline nitrogen onto the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

The Weinreb-Nahm Amide: A Keystone Intermediate

The conversion of the carboxylic acid to a ketone using an organometallic reagent is notoriously difficult due to over-addition, where the highly reactive ketone intermediate is attacked by a second equivalent of the nucleophile to form a tertiary alcohol. The Weinreb-Nahm ketone synthesis elegantly solves this problem.[6]

The N-Boc-L-proline is first activated with a coupling agent like N,N'-Carbonyldiimidazole (CDI) and then reacted with N,O-dimethylhydroxylamine.[7] The resulting Weinreb-Nahm amide reacts with the Grignard reagent to form a highly stable, five-membered chelated tetrahedral intermediate.[6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[6] By the time the ketone is formed, all the organometallic reagent has been quenched, thus preventing the over-addition side reaction.

Caption: Chelation-stabilized intermediate in the Weinreb-Nahm ketone synthesis.

Deprotection: Unveiling the Final Product

The final step is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).[5] The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine (as its conjugate acid salt), carbon dioxide, and the stable tert-butyl cation.[5]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Materials and Reagents

-

L-Proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc), Hexanes, Diethyl ether

-

Saturated aqueous solutions of NH₄Cl, NaHCO₃, and NaCl (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of N-Boc-L-proline

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (0.1 M solution based on L-proline).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether (2x volume) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or viscous oil.

Step 2: Synthesis of N-Boc-L-proline Weinreb Amide

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).[8]

-

Add CDI (1.1 eq) in portions and stir the mixture at room temperature for 1 hour until CO₂ evolution ceases.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (1.3 eq). Stir for 20 minutes.

-

Add the amine solution from step 3 to the activated acid from step 2.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.

Step 3: Synthesis of (S)-1-Boc-2-Acetyl-pyrrolidine

-

Dissolve the N-Boc-L-proline Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add methylmagnesium bromide (1.5 - 2.0 eq, 3.0 M solution in ether) dropwise via syringe, maintaining the temperature at 0 °C.[9]

-

Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude oil via column chromatography to yield (S)-1-Boc-2-Acetyl-pyrrolidine.

Step 4: Deprotection to this compound

-

Dissolve (S)-1-Boc-2-Acetyl-pyrrolidine (1.0 eq) in anhydrous DCM.[5]

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and basify to pH 9-10 with 2M NaOH or by adding solid K₂CO₃.

-

Extract the aqueous layer with DCM or chloroform (4x volume).

-

Combine the organic layers, dry over anhydrous K₂CO₃, filter, and carefully concentrate in vacuo (the product is volatile) to yield this compound.

Product Characterization & Quality Control

Rigorous characterization is essential to confirm the structure and purity of the final product.

Spectroscopic & Physical Data

The identity and purity of this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [3] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, typical) | δ (ppm): ~3.8 (m, 1H), ~3.0 (m, 2H), ~2.2 (s, 3H), ~1.8-2.1 (m, 4H) |

| ¹³C NMR (CDCl₃, typical) | δ (ppm): ~209 (C=O), ~65 (CH), ~46 (CH₂), ~30 (CH₂), ~28 (CH₃), ~25 (CH₂) |

| Mass Spec (EI) | m/z (%): 113 (M⁺), 98, 70, 43 (100%)[10] |

Chiral Purity Analysis

Ensuring the stereochemical integrity of the final product is paramount. The enantiomeric excess (ee) of this compound must be determined to confirm that no racemization has occurred during the synthesis.

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the methods of choice.[11][12]

-

Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is typically effective for separating the enantiomers, often after derivatization of the amine.

-

Procedure: A sample of the final product is analyzed according to a validated HPLC/GC method. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula:

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Protocol Trustworthiness & Self-Validation

The reliability of this synthetic protocol is enhanced by several key factors and in-process controls:

-

Prevention of Over-Addition: The use of the Weinreb-Nahm amide is a self-validating control against the most common side reaction in ketone synthesis from carboxylic acids.[6] If this intermediate is correctly formed and isolated, the subsequent Grignard reaction is highly selective for the desired ketone.

-

Stereochemical Control: L-proline's C-2 stereocenter is not directly involved in any bond-breaking or bond-forming events under the described reaction conditions, which are generally mild and not prone to causing epimerization. The chiral purity should be confirmed at the end of the synthesis as a final validation.[11]

-

In-Process Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material before proceeding to the next step or workup. This prevents carrying impurities forward and simplifies purification.

-

Troubleshooting:

-

Low yield in Grignard step: Ensure all glassware is oven-dried and reagents (THF, Weinreb amide) are strictly anhydrous. Use freshly titrated or newly purchased Grignard reagent.

-

Incomplete Boc deprotection: Increase the equivalents of TFA or the reaction time. Ensure the starting material is fully dissolved.

-

Low final yield after workup: this compound is relatively volatile and water-soluble. Avoid excessive heating during solvent removal and perform multiple extractions during the final workup to ensure complete recovery.

-

Conclusion

The synthesis of this compound from L-proline via a Weinreb-Nahm amide intermediate is a highly efficient, reliable, and scalable method. This guide provides the detailed experimental and mechanistic foundation necessary for its successful implementation. By leveraging the chiral pool and employing a chelation-controlled C-C bond formation, this pathway delivers a valuable chiral building block with high fidelity and stereochemical purity, suitable for application in pharmaceutical research and development.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]

- De Kimpe, N., et al. (2012). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. U.S.

-

ChemRxiv. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

- Hofmann, T., & Schieberle, P. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(11158). Retrieved from [Link]

-

Molecules. (2011). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -carbonyldiimidazole. Retrieved from [Link]

-

eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. U.S.

-

ResearchGate. (n.d.). Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP during Undecylprodigiosin and Pyoluteorin Biosynthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

YouTube. (2020). Proline Decarboxylation to Pyrrolidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 2-Acetyl-1-pyrroline via the Grignard Reaction in the Presence of Et3N/TMSCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

International Journal of Scientific and Research Publications. (2015). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

ResearchGate. (n.d.). Literature methods for the synthesis of Weinreb amides and this work. Retrieved from [Link]

-

YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Derivatives of l-proline, their preparation and their biological uses. U.S.

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Acetylpyrrolidine (HMDB0037293). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Boc-L-proline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 10. 2-Acetyl-1-pyrroline [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of (S)-2-Acetyl-pyrrolidine in Organic Solvents: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (S)-2-Acetyl-pyrrolidine, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. In the absence of extensive published quantitative solubility data, this guide establishes a predictive framework based on the fundamental principles of intermolecular forces and the physicochemical properties of both the solute and various organic solvents. Detailed, field-proven experimental protocols for the accurate determination of solubility are provided to empower researchers in generating precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this versatile compound to optimize reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound is a valuable, enantiomerically pure chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry.[1] Its structure, featuring a pyrrolidine ring with an acetyl group at the stereogenic center, makes it a crucial precursor for a wide array of chiral catalysts, ligands, and pharmaceutical intermediates. The pyrrolidine motif is a privileged structure found in numerous bioactive molecules, highlighting the compound's importance in drug discovery.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in designing efficient extraction, crystallization, and purification protocols. In the context of drug development, solubility in organic solvents can impact formulation strategies, particularly for non-aqueous delivery systems.

This guide will first delve into the theoretical underpinnings of solubility, leveraging the physicochemical properties of this compound to predict its behavior in different solvent classes. Subsequently, it will present robust, step-by-step experimental methodologies for the quantitative determination of its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that govern its solubility are its polarity, hydrogen bonding capability, and lipophilicity.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem |

| Molecular Weight | 113.16 g/mol | PubChem |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| XLogP3-AA (Predicted LogP) | 0.1 | PubChem |

The TPSA of 29.1 Ų suggests that this compound has a moderate degree of polarity.[2] The presence of one hydrogen bond donor (the N-H group of the pyrrolidine ring) and two hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen) indicates its capacity to engage in hydrogen bonding interactions.[3] The predicted LogP value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character.

The Role of the Solvent

The properties of the solvent are equally crucial in determining solubility. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors and have high dielectric constants.[4]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have significant dipole moments but lack acidic protons to act as hydrogen bond donors.[4]

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.[4]

The interplay between the solute and solvent properties is visualized in the following diagram:

Caption: Interplay of solute and solvent properties determining solubility.

Predicted Solubility Profile

Based on the physicochemical properties of this compound, a predicted solubility profile in various organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is essential for quantitative data.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Polar Protic | Water | 10.2 | 80.1 | Soluble | Capable of strong hydrogen bonding with the N-H and C=O groups. |

| Methanol | 5.1 | 32.7 | Very Soluble | Similar polarity and strong hydrogen bonding capabilities. | |

| Ethanol | 4.3 | 24.55 | Very Soluble | Good polarity match and hydrogen bonding. | |

| Isopropanol | 3.9 | 19.92 | Soluble | Lower polarity than methanol/ethanol but still a good solvent. | |

| Polar Aprotic | Acetone | 5.1 | 20.7 | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Acetonitrile | 5.8 | 37.5 | Soluble | High polarity and dipole moment. | |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Very Soluble | Highly polar aprotic solvent, excellent for polar organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very Soluble | Highly polar aprotic solvent, strong H-bond acceptor. | |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Soluble | Moderate polarity, can accept hydrogen bonds. | |

| Nonpolar | Hexane | 0.1 | 1.88 | Sparingly Soluble | Mismatch in polarity, weak intermolecular forces. |

| Toluene | 2.4 | 2.38 | Slightly Soluble | Aromatic ring offers some polarizability, but overall nonpolar character dominates. | |

| Dichloromethane (DCM) | 3.1 | 8.93 | Soluble | Moderate polarity, good for a range of organic compounds. | |

| Diethyl Ether | 2.8 | 4.33 | Slightly Soluble | Lower polarity and limited hydrogen bonding capability. |

Note: Polarity Index and Dielectric Constant values are sourced from publicly available data.[5][6][7][8]

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data is best obtained through experimental measurement. The following protocols describe established methods for determining the equilibrium solubility of this compound. These methods are based on guidelines from the United States Pharmacopeia (USP) General Chapter <1236>.[2][9][10]

Equilibrium Solubility Determination via the Shake-Flask Method followed by HPLC Analysis

This is the gold standard method for determining thermodynamic equilibrium solubility.

Caption: Workflow for equilibrium solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least one hour to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Gravimetric Method for Solubility Determination

The gravimetric method is a simpler, alternative technique that does not require sophisticated analytical instrumentation.[1][11][12]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in steps 1 and 2 of the shake-flask method.

-

-

Sample Collection:

-

After equilibration and sedimentation, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a glass vial).

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to cool to room temperature and to remove any residual solvent.

-

Weigh the container with the dried residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.

-

Calculate the solubility by dividing the mass of the dissolved solute by the volume or mass of the solvent used.

-

Comparative Solubility of Structurally Related Compounds

To provide further context, the solubility of structurally analogous compounds can be considered:

-

N-Acetylpyrrolidine: This compound is reported to be miscible with water.[13] Its high water solubility is expected due to the presence of the polar amide group and the absence of a nonpolar alkyl chain.

-

2-Acetylcyclopentanone: This compound is described as soluble in organic solvents like ethanol and acetone, but insoluble in water.[14][15] The increased hydrocarbon framework compared to this compound likely contributes to its lower water solubility.

-

Pyrrolidine: The parent compound, pyrrolidine, is miscible with water and most organic solvents.[16]

These examples support the prediction that this compound, with its balance of polar functional groups and a small aliphatic ring, will exhibit good solubility in a range of polar organic solvents.

Conclusion

For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust and reliable methods for their determination. By combining theoretical prediction with empirical measurement, researchers can confidently select appropriate solvent systems to optimize the use of this compound in their synthetic and developmental endeavors.

References

- United States Pharmacopeia. <1236> Solubility Measurements. USP-NF.

-

PubChem. 2-Acetylpyrrolidine. National Center for Biotechnology Information. [Link]

-

GMP Compliance. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

ResearchGate. How do you distinguish the polarity of organic solvent? [Link]

-

Scribd. Common Organic Solvents: Table of Properties. [Link]

-

GMP Compliance. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions? [Link]

-

Organic Chemistry @ CU Boulder. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

Wikipedia. Solvent. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Shodex. Polarities of Solvents. [Link]

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

Shodex. Polarities of Solvents. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

-

UCLA. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

The Good Scents Company. 2-acetyl cyclopentanone, 1670-46-8. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Chemistry LibreTexts. 3.1: Physical properties of organic compounds. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

Creative Biolabs. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

QuickTakes. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry. [Link]

-

Wikipedia. Gravimetric analysis. [Link]

-

ResearchGate. Water Solubility or miscibility of N-acetyl pyrrolidine? [Link]

-

IUPAC. The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]

-

IUPAC. Solubility Data Series. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link])

-

NIST. Pyrrolidine, 1-acetyl-. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

PubChem. Pyrrolidine, 1-acetyl-. National Center for Biotechnology Information. [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. uspnf.com [uspnf.com]

- 3. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. Polarity Index [macro.lsu.edu]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. Solvent Physical Properties [people.chem.umass.edu]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. biorelevant.com [biorelevant.com]

- 11. scribd.com [scribd.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Pyrrolidine - Wikipedia [en.wikipedia.org]

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

An In-Depth Technical Guide to the Chiroptical Properties of (S)-2-Acetyl-pyrrolidine and its Analogs

This technical guide provides a comprehensive overview of the principles and methodologies for determining and interpreting the chiroptical properties of chiral pyrrolidine derivatives, with a specific focus on this compound. Due to the limited availability of published experimental chiroptical data for this compound, this guide will utilize N-Acetyl-L-proline as a structurally similar and well-characterized case study. The workflows and principles detailed herein are directly applicable to the study of this compound and other chiral molecules, offering a robust framework for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] The stereochemistry of substituents on the pyrrolidine ring is often critical to its biological activity or its efficacy as a catalyst. This compound is a valuable chiral building block used in the synthesis of more complex molecules, where its absolute configuration is key to inducing the desired stereochemistry in the final product.[3]

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is an indispensable tool for unambiguously determining the absolute configuration of molecules like this compound.[4] This guide will explore the synergy between experimental chiroptical techniques—specifically Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD)—and computational chemistry to provide a high-confidence assignment of absolute configuration.

Experimental Determination of Chiroptical Properties: A Case Study of N-Acetyl-L-proline

As a close structural analog to this compound, N-Acetyl-L-proline serves as an excellent model for demonstrating the experimental workflow.

Specific Optical Rotation

Specific rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line at 589 nm).[5]

Table 1: Experimental Specific Rotation of N-Acetyl-L-proline

| Compound | Formula | CAS Number | Specific Rotation [α] | Conditions |

| N-Acetyl-L-proline | C₇H₁₁NO₃ | 68-95-1 | -86° | c=1, Ethanol |

Source: ECHEMI[6]

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., ethanol) at a precisely known concentration (c), typically expressed in g/mL. For N-Acetyl-L-proline, a concentration of 0.01 g/mL (c=1) is used.

-

Instrumentation: Use a polarimeter equipped with a sodium lamp. Calibrate the instrument with the pure solvent.

-

Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).[5]

The negative sign of the specific rotation for N-Acetyl-L-proline indicates that it is levorotatory. It is crucial to note that there is no simple correlation between the (S)/(R) designation and the sign of optical rotation.[5]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[4] The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms.

-

Sample Preparation:

-

Dissolve the chiral compound (e.g., N-Acetyl-L-proline) in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or water) to a known concentration (typically 10⁻³ to 10⁻⁵ M).

-

Ensure the solution is free of particulate matter by filtration.

-

-

Instrumentation and Setup:

-

Use an ECD spectropolarimeter. Allow the instrument's lamp to warm up for at least 30 minutes.

-

Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm) based on the sample's absorbance. The absorbance should ideally be between 0.5 and 1.0 at the wavelength of maximum absorption.

-

Set the measurement parameters: wavelength range (e.g., 190-400 nm), scanning speed (e.g., 100 nm/min), bandwidth (e.g., 1 nm), and data interval (e.g., 0.5 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Replace the solvent with the sample solution and record the ECD spectrum. It is good practice to record multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting spectrum is typically plotted as the difference in molar extinction coefficients (Δε = εL - εR) versus wavelength (nm).

-

The ECD spectrum of a molecule like N-Acetyl-L-proline is a conformational average of the spectra of all populated conformers in solution.[7]

Computational Prediction of Chiroptical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for the reliable prediction of chiroptical properties and the assignment of absolute configuration.[1]

The Computational Workflow

The accurate prediction of chiroptical properties for a flexible molecule like N-Acetyl-L-proline requires a multi-step computational workflow. This process is crucial because the observed spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers.[8]

Figure 1: Computational workflow for predicting chiroptical properties.

Step-by-Step Computational Protocol

This protocol outlines the key steps using the Gaussian software suite as an example.

-

Conformational Search:

-

Rationale: Flexible molecules exist as an ensemble of interconverting conformers. It is essential to identify all low-energy conformers that contribute significantly to the overall chiroptical properties.[9]

-

Method: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) or more advanced methods like CREST.[10] This will generate a large number of potential conformers.

-

-

DFT Geometry Optimization and Frequency Calculation:

-

Rationale: To obtain accurate geometries and relative energies, the conformers from the initial search must be optimized at a higher level of theory. Frequency calculations confirm that the structures are true minima (no imaginary frequencies) and provide the Gibbs free energies for Boltzmann weighting.[6]

-

Example Gaussian Input:

-

Execution: Run this calculation for each conformer identified in the conformational search.

-

-

TD-DFT Calculation of Chiroptical Properties:

-

Rationale: TD-DFT is used to calculate the electronic excitation energies and rotational strengths (for ECD) or vibrational frequencies and rotational strengths (for VCD). A range-separated functional like CAM-B3LYP with a larger basis set is often recommended for better accuracy.[2]

-

Example Gaussian Input for ECD:

-

-

Spectrum Simulation and Boltzmann Averaging:

-

Rationale: The individual calculated spectra for each conformer must be combined into a single, Boltzmann-averaged spectrum that can be directly compared with the experimental data. * Method: Use software like SpecDis or Multiwfn to apply a broadening function (typically a Gaussian function) to the calculated rotational strengths and then sum the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature. [11]

-

Bridging Experiment and Theory: Data Analysis

The ultimate goal is to compare the experimental spectrum with the computationally predicted spectrum for a chosen absolute configuration (e.g., 'S'). A good match confirms the assignment. If the experimental spectrum is a mirror image of the calculated spectrum, the opposite enantiomer is the correct one.

Table 2: Hypothetical Comparison of Experimental and Calculated ECD Maxima for N-Acetyl-L-proline

| Method | Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) |

| Experimental | ~210 | Negative |

| Calculated (S)-config | 212 | -5.2 |

| Calculated (S)-config | 195 | +8.1 |

Note: This is illustrative data. Actual values would be obtained from the workflow described.

Figure 2: Logic for absolute configuration assignment.

Application in Asymmetric Synthesis

The established absolute configuration of this compound and its analogs is paramount when they are used to induce chirality in synthetic reactions. For example, chiral PNNP ligands incorporating a pyrrolidine backbone have been used in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high enantioselectivities (up to 97% ee). [3]The predictable stereochemistry of the pyrrolidine starting material is directly responsible for the stereochemical outcome of the reaction.

Conclusion

This guide has outlined a robust, integrated approach for the determination of the chiroptical properties and absolute configuration of this compound and its analogs. By combining experimental measurements of optical rotation and circular dichroism with a rigorous computational workflow, researchers can achieve unambiguous stereochemical assignments. The case study of N-Acetyl-L-proline demonstrates the practical application of these principles. This methodology provides a self-validating system that is essential for the development of new chiral drugs and catalysts where stereochemistry defines function.

References

-

An Artificial Intelligence Approach for Tackling Conformational Energy Uncertainties in Chiroptical Spectroscopies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Electronic Circular Dichroism. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]

-

How to perform and plot VCD spectrum using Gaussian 09W & Multiwfn | Vibrational Circular Dichroism. (2023, December 5). YouTube. Retrieved from [Link]

-

Conformational and Circular Dichroism Studies on N-Acetyl-L-Prolyl-D-Alanyl-Methylamide. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

-

CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY. (n.d.). UPCommons. Retrieved from [Link]

-

Circular dichroism spectroscopic study of non-covalent interactions of poly-L-glutamic acid with a porphyrin derivative in aqueous solutions. (2005, September). PubMed. Retrieved from [Link]

-

Vibrational circular dichroism spectra of proline in water at different pH values. (2024, June 4). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. (2014, March 6). PubMed. Retrieved from [Link]

-

Conformational Searching in Molecular Mechanics Calculations. (n.d.). Retrieved from [Link]

-

Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD). (n.d.). Semantic Scholar. Retrieved from [Link]

-

Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. (n.d.). PubMed. Retrieved from [Link]

-

Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. (n.d.). Protocol Exchange. Retrieved from [Link]

-

methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. (n.d.). RWTH Publications. Retrieved from [Link]

-

Cis- Trans Equilibrium of N-Acetyl-L-Proline. (2014, March 27). Odinity. Retrieved from [Link]

-

Vibrational circular dichroism spectra of unblocked proline oligomers. (1991, September). PubMed. Retrieved from [Link]

-

methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved from [Link]

-

Vibrational circular dichroism spectra of proline in water at different pH values. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

-

Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Acetyl-L-proline. (n.d.). PubChem. Retrieved from [Link]

-

Experimental and calculated electronic circular dichroism (ECD) spectra... (n.d.). ResearchGate. Retrieved from [Link]

-

The study of induced circular dichroism in the porphyrin-poly(L-glutamic acid) complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational Effects on the Optical Rotation of Alanine and Proline. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Cis-Trans Equilibrium of N-Acetyl-L-Proline. An Experiment for the Biophysical Chemistry Laboratory. (2002, March 1). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Chiroptical Characterization of a Negatively Curved Helicene with a Central Tropone Unit. (2025, September 9). Thieme Connect. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Showing metabocard for N-Acetylproline (HMDB0094701). (2017, August 1). Human Metabolome Database. Retrieved from [Link]

-

N-acetyl-D-proline (YMDB00833). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Computed ECD spectral data for over 10,000 chiral organic small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. "Conformational and Circular Dichroism Studies on N-Acetyl-L-Prolyl-D-A" by S. Ramaprasad [scholarworks.uark.edu]

- 8. Conformer-dependent vacuum ultraviolet photodynamics and chiral asymmetries in pure enantiomers of gas phase proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01768D [pubs.rsc.org]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chiral Synthon with Therapeutic Potential: An In-depth Technical Guide to (S)-2-Acetyl-pyrrolidine in Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both therapeutic efficacy and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, the pyrrolidine ring stands out as a "privileged structure," frequently appearing in a vast array of natural products and FDA-approved drugs.[1] Its inherent three-dimensionality and stereochemical complexity allow for precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[2][3] This guide delves into the specific potential of a particularly valuable derivative: (S)-2-Acetyl-pyrrolidine. This enantiomerically pure chiral building block, with its defined stereocenter and versatile acetyl group, serves as a cornerstone in the synthesis of innovative therapeutics, particularly those targeting the central nervous system.[4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, applications, and structure-activity relationships of this remarkable scaffold.

The Significance of the this compound Core: A Gateway to Bioactivity

The five-membered pyrrolidine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to explore pharmacophore space effectively due to its sp³-hybridization and non-planar, puckered conformation.[5] The "(S)" stereochemistry at the 2-position of 2-acetyl-pyrrolidine provides a crucial chiral handle, enabling the synthesis of enantiomerically pure compounds. This is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

The acetyl group at the C2 position is not merely a structural feature; it is a versatile reactive handle for a multitude of synthetic transformations.[4] This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The inherent properties of the pyrrolidine ring, such as its potential to enhance aqueous solubility and serve as a hydrogen bond donor or acceptor, further contribute to its value in drug design.

Synthetic Strategies: Accessing the Chiral Core

The efficient and stereoselective synthesis of this compound is fundamental to its application in medicinal chemistry. The most common and practical starting material for its preparation is the naturally occurring amino acid, L-proline, which possesses the desired (S)-stereochemistry at the α-carbon.

A Practical Laboratory-Scale Synthesis of this compound from L-Proline

This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures.[6][7]

Experimental Protocol:

Step 1: Esterification of L-Proline

-

To a suspension of L-proline (1 equivalent) in dry methanol, slowly add thionyl chloride (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.

Causality: The esterification protects the carboxylic acid functionality and prevents unwanted side reactions in the subsequent steps. Thionyl chloride is an effective reagent for this transformation.

Step 2: N-Protection of L-Proline Methyl Ester

-

Dissolve the L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (2.2 equivalents), to neutralize the hydrochloride salt.

-

Introduce a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents), and stir at room temperature overnight.

-

Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield N-Boc-L-proline methyl ester.

Causality: Protection of the secondary amine is crucial to prevent its reaction with the Grignard reagent in the next step. The Boc group is a standard and easily removable protecting group.

Step 3: Grignard Reaction to form the Acetyl Group

-

Dissolve the N-Boc-L-proline methyl ester in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of methylmagnesium bromide (a Grignard reagent, ~2 equivalents) in THF dropwise.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain N-Boc-(S)-2-acetyl-pyrrolidine.

Causality: The Grignard reagent, a strong nucleophile, attacks the ester carbonyl to form the desired ketone (acetyl group). The low temperature is maintained to control the reactivity and minimize side reactions.

Step 4: Deprotection of the Pyrrolidine Nitrogen

-

Dissolve the N-Boc-(S)-2-acetyl-pyrrolidine in a suitable solvent like dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, into an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product, if necessary, by distillation or chromatography.

Causality: The strong acidic conditions of TFA efficiently cleave the Boc protecting group, liberating the secondary amine of the pyrrolidine ring to yield the final product.

Workflow Diagram for the Synthesis of this compound:

Caption: Synthetic route from L-proline to this compound.

Applications in Medicinal Chemistry: Targeting Neurological and Other Disorders

The this compound scaffold is a key component in a variety of biologically active molecules, with a particular prominence in the development of ligands for nicotinic acetylcholine receptors (nAChRs).

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The α4β2 nAChR is a major subtype in the brain and a well-validated target for various neurological and psychiatric disorders, including nicotine addiction, depression, and cognitive deficits.[3][8] The this compound moiety serves as a valuable pharmacophore in the design of selective α4β2 nAChR ligands.

Varenicline Analogs and Partial Agonists:

Varenicline, a successful smoking cessation aid, is a partial agonist at the α4β2 nAChR.[9] Its mechanism of action involves a dual role: it partially stimulates the receptor to alleviate withdrawal symptoms while also blocking the binding of nicotine, thereby reducing the rewarding effects of smoking.[10] The core structure of varenicline, while not a simple acetyl-pyrrolidine, shares key structural features. The pyrrolidine ring is crucial for its interaction with the receptor.

Numerous studies have explored analogs of varenicline and other pyrrolidine-based compounds that incorporate the (S)-2-acetyl or related functionalities. These efforts aim to fine-tune the agonist/antagonist activity and improve the selectivity for the α4β2 subtype over the ganglionic α3β4 subtype to minimize side effects.[2][11]

Signaling Pathway of α4β2 nAChR Partial Agonists:

Partial agonists like varenicline and its analogs bind to the orthosteric site of the α4β2 nAChR, inducing a conformational change that opens the ion channel.[12] However, the extent of channel opening and subsequent ion influx (primarily Na⁺ and Ca²⁺) is less than that induced by a full agonist like acetylcholine or nicotine. This limited influx of cations leads to a moderate depolarization of the neuron and a controlled release of neurotransmitters, such as dopamine in the brain's reward pathways.[9][13]

Caption: Signaling of an α4β2 nAChR partial agonist.

Other Potential Therapeutic Areas

While the modulation of nAChRs is a primary application, the this compound scaffold has shown promise in other therapeutic areas:

-

Anticancer Agents: Novel 2-arylpyrrolidine-1-carboxamides have demonstrated significant in vitro and in vivo anti-cancer activity.[14]

-

Antimicrobial Agents: Derivatives such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have been evaluated for their antimicrobial properties.[1]

-

Anti-diabetic Agents: Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[15]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for high-affinity binding and functional activity at various targets. For α4β2 nAChR ligands, key SAR observations include:

-

Stereochemistry: The (S)-configuration at the 2-position of the pyrrolidine ring is generally crucial for optimal activity.[16]

-

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen significantly influences potency and selectivity.

-

Acetyl Group Modification: Alterations to the acetyl group, such as reduction to an alcohol or conversion to other functional groups, can modulate the pharmacological profile.

-

Aromatic Substituents: For ligands that incorporate an aromatic ring connected to the pyrrolidine core, the substitution pattern on this ring is critical for achieving high affinity and selectivity.[2][11]

Table 1: Representative SAR Data for Pyrrolidine-Based α4β2 nAChR Ligands

| Compound ID | R1 (N-substituent) | R2 (Modification of Acetyl) | Aromatic Moiety | Ki (nM) at α4β2 | Selectivity (α4β2 vs α3β4) | Reference |

| A | -CH₃ | -C(=O)CH₃ | Pyridyl | 15.2 | 50-fold | [2] |

| B | -CH₃ | -CH(OH)CH₃ | Pyridyl | 89.7 | 25-fold | [2] |

| C | -H | -C(=O)CH₃ | Pyridyl | 150.3 | 10-fold | [2] |

| D | -CH₃ | -C(=O)CH₃ | Benzofuranyl | 8.5 | 120-fold | [11] |

| E | -CH₃ | -C(=O)CH₃ | Benzodioxanyl | 5.1 | 200-fold | [11] |

Note: The data in this table is illustrative and compiled from multiple sources to demonstrate general SAR trends. Specific values may vary depending on the assay conditions.

Pharmacokinetic and Toxicological Profile: Considerations for Drug Development

The translation of a promising lead compound into a clinical candidate necessitates a thorough evaluation of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties.

Pharmacokinetics

The pyrrolidine ring can influence the pharmacokinetic profile of a drug molecule.[5] For instance, it can enhance aqueous solubility, which is often beneficial for oral absorption. The metabolic stability of pyrrolidine-containing compounds is a key consideration. While the pyrrolidine ring itself is generally stable, substituents can be susceptible to metabolic enzymes. For example, N-dealkylation is a common metabolic pathway for N-substituted pyrrolidines. The introduction of steric hindrance near potential metabolic sites, such as a methyl group at the C-3 position, has been shown to improve metabolic stability.[5]

Toxicology

The toxicological profile of this compound derivatives must be carefully assessed. While the simple pyrrolidine scaffold is not inherently toxic, certain classes of more complex pyrrolidine-containing natural products, such as pyrrolizidine alkaloids, are known for their hepatotoxicity.[15] Synthetic cathinones containing a pyrrolidinophenone core have been associated with central nervous system and cardiovascular toxicities.[17][18] However, it is crucial to note that the toxicity of these specific classes of compounds is not directly transferable to all pyrrolidine derivatives. Each new chemical entity must be evaluated on a case-by-case basis through rigorous preclinical toxicology studies. Generally, simple N-acetylpyrrolidine derivatives are not associated with significant toxicity concerns.

Future Perspectives and Conclusion

This compound has firmly established itself as a valuable chiral building block in medicinal chemistry. Its synthetic accessibility, stereochemical purity, and the versatility of its acetyl group provide a robust platform for the design and synthesis of novel therapeutic agents. The continued exploration of this scaffold, particularly in the context of neurological disorders, holds significant promise. Future research will likely focus on:

-

The development of novel synthetic methodologies to further diversify the scaffold.

-

The application of computational modeling and machine learning to guide the design of more potent and selective ligands.

-

A deeper investigation into the therapeutic potential of this compound derivatives in less explored disease areas.

References

-

Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603. [Link]

-